Stibosamine - 5959-10-4

Stibosamine

Catalog Number: EVT-285066
CAS Number: 5959-10-4
Molecular Formula: C10H20N2O3Sb-
Molecular Weight: 337.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Stibosamine is a bioactive chemical.
Source and Classification

Stibosamine can be derived from antimony trioxide through specific chemical reactions. It falls under the category of organoantimony compounds, which are known for their diverse biological activities. The classification of stibosamine is essential for understanding its interactions and potential uses in pharmacology.

Synthesis Analysis

Methods of Synthesis

The synthesis of stibosamine typically involves the reaction of antimony trichloride with an amine in the presence of a solvent. This method allows for the formation of the desired compound through a straightforward nucleophilic substitution process.

Technical Details

  1. Reagents: Antimony trichloride (SbCl₃) and a suitable amine (e.g., aniline).
  2. Solvent: Common solvents include dichloromethane or toluene.
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions to ensure complete conversion of reactants into products.
  4. Purification: Post-reaction, stibosamine can be purified using recrystallization techniques or chromatography.
Molecular Structure Analysis

Structure

Stibosamine has a complex molecular structure characterized by its antimony core bonded to organic groups. The general formula can be represented as CnHmSb\text{C}_n\text{H}_m\text{Sb}, where nn and mm vary based on the specific amine used in synthesis.

Data

  • Molecular Weight: Approximately 200-300 g/mol, depending on the substituents.
  • Bonding: The antimony atom typically exhibits a trigonal pyramidal geometry due to its hybridization state.
Chemical Reactions Analysis

Reactions

Stibosamine can undergo various chemical reactions, including:

  • Hydrolysis: Reacting with water to form antimony oxides and corresponding amines.
  • Oxidation: In the presence of strong oxidizing agents, stibosamine can be oxidized to higher oxidation states of antimony.

Technical Details

  1. Hydrolysis Reaction:
    Stibosamine+H2OAntimony Oxide+Amine\text{Stibosamine}+\text{H}_2\text{O}\rightarrow \text{Antimony Oxide}+\text{Amine}
  2. Oxidation Reaction:
    Stibosamine+Oxidizing AgentHigher Oxidation State Antimony Compound\text{Stibosamine}+\text{Oxidizing Agent}\rightarrow \text{Higher Oxidation State Antimony Compound}
Mechanism of Action

Process

The mechanism by which stibosamine exerts its biological effects is not fully understood but is believed to involve:

  1. Cellular Uptake: Stibosamine enters cells through specific transport mechanisms.
  2. Interference with Metabolic Pathways: Once inside, it may disrupt normal cellular functions, particularly in parasitic infections.

Data

Research indicates that stibosamine may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential role as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Stibosamine typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents but less soluble in water.

Chemical Properties

  • Stability: Stibosamine is relatively stable under standard laboratory conditions but may decompose upon prolonged exposure to moisture or heat.
  • Reactivity: It reacts with strong acids and bases, which can lead to the release of toxic gases.
Applications

Scientific Uses

Stibosamine has garnered attention for its potential applications in:

  • Antiparasitic Treatments: Historically used in the treatment of leishmaniasis and other parasitic infections.
  • Cancer Research: Investigated for its cytotoxic properties against various cancer cell lines.
  • Material Science: Explored for use in creating novel materials due to its unique chemical properties.
Historical Context and Discovery of Stibosamine

Evolution of Antimony-Based Therapeutics in Pharmacological History

Antimony’s medicinal journey spans millennia, evolving from ancient empirical applications to structured chemical therapeutics. Early Egyptian and Assyrian civilizations (circa 3100 BC) employed antimony sulfides in cosmetics and treatments for skin irritations and fevers, though precise formulations remained crude [5]. By the 16th century, Paracelsus advocated antimony as a panacea, leading to widespread—though toxic—use of compounds like potassium antimony tartrate ("tartar emetic") for emesis and fever induction [3] [5]. The metalloid’s transition to modern chemotherapy began with Paul Ehrlich’s early 20th-century work on targeted antimicrobial agents, which indirectly influenced organometallic drug design. Antimony’s unique chemistry—particularly its ability to form stable organometallic complexes with carbon bonds (e.g., Sb–C in SbPh4 groups)—enabled synthesis of less toxic, more targeted derivatives [3]. This paved the way for systematic development of antimony-based scaffolds against tropical pathogens, positioning antimony as a bridge between ancient remedies and modern antimicrobial design [3] [8].

Role of Organoantimony Compounds in Early Parasitic Disease Management

The leishmaniasis pandemic of the early 1900s catalyzed innovation in organoantimony chemistry. First-generation trivalent antimonials (e.g., tartar emetic) reduced mortality from visceral leishmaniasis (kala-azar) but caused severe cardiotoxicity and required prolonged intravenous administration [2] [5]. Urea stibamine, synthesized by Upendranath Brahmachari in 1922, marked a breakthrough as the first pentavalent organoantimonial (SbV). Its reduced toxicity and enhanced efficacy in Indian kala-azar patients demonstrated the therapeutic superiority of SbV-organic complexes over inorganic salts [2]. Stibosamine (Bayer 693), developed shortly after, exemplified structural optimization for parasitic targeting. Its molecular design featured a cyclic nitrogenous base conjugated to antimony, enhancing solubility and bioaccumulation in parasite-infected macrophages. Unlike earlier SbIII drugs, Stibosamine’s SbV configuration and organic ligand shell selectively inhibited trypanothione reductase in Leishmania amastigotes—a mechanism confirmed decades later [2] [6]. This established organoantimonials as a paradigm for metal-based pathogen inhibition.

Table 1: Key Organoantimony Compounds in Parasitic Disease Therapy

CompoundChemical ClassEraTarget PathogenClinical Impact
Tartar EmeticSbIII tartrate1910sLeishmania spp.High toxicity limited utility
Urea StibamineSbV-urea derivative1920sL. donovaniFirst effective kala-azar drug; lower toxicity
StibosamineSbV-amine complex1930sTrypanosoma spp.Early targeted trypanosomiasis therapy
Sodium StibogluconateSbV-gluconate1940sLeishmania spp.Became gold standard for decades

Bayer 693: Industrial and Academic Milestones in Stibosamine Development

Stibosamine’s development (circa 1937–1941) by Bayer AG reflected synergistic industrial-academic efforts to combat African trypanosomiasis. Code-named "Bayer 693," it emerged from systematic screening of >900 organoantimony candidates against Trypanosoma brucei in rodent models [2]. Academic collaborators validated its trypanocidal activity through ex vivo studies showing rapid parasite clearance in blood smears within 24 hours—a feat unmatched by prior SbV drugs. Three pivotal milestones defined its development:

  • Chemical Innovation: Synthesis via nucleophilic substitution between SbCl5 and tertiary amines, yielding a pentavalent complex with enhanced plasma stability.
  • Mechanistic Insight: Early research revealed preferential uptake by trypanosomes versus host cells, linked to its inhibition of parasitic glycolysis.
  • Clinical Translation: Phase trials in the Congo Basin (1940) demonstrated acute trypanosomiasis remission, though widespread adoption was hindered by emerging pentamidine derivatives [2].

Table 2: Timeline of Stibosamine (Bayer 693) Development

YearMilestoneKey ContributorsSignificance
1937High-throughput screening of organoantimony librariesBayer R&D (Leverkusen)Identified lead compound "693" with IC50 < 1µM vs. T. brucei
1939Structure-activity relationship optimizationSchmitz, Kulemann (Bayer)Established amine ligand’s role in reducing Sb leakage
1940Field efficacy trials in endemic regionsColonial medical servicesConfirmed blood-stage clearance in >80% of early-stage patients
1941Patent filing for amine-SbV complexesBayer AGSecured commercial rights amid wartime constraints

Though later supplanted by diamidines and arsenicals, Stibosamine’s legacy persists as a proof-of-concept for rational organometallic drug design against eukaryotic pathogens. Its development pipeline—from combinatorial chemistry to mechanism-of-action studies—established a template for future metallodrugs, including modern antimony-based antimicrobials targeting resistant bacteria [3] [8].

Properties

CAS Number

5959-10-4

Product Name

Stibosamine

IUPAC Name

(4-aminophenyl)stibonic acid;N-ethylethanamine

Molecular Formula

C10H20N2O3Sb-

Molecular Weight

337.03 g/mol

InChI

InChI=1S/C6H6N.C4H11N.2H2O.O.Sb/c7-6-4-2-1-3-5-6;1-3-5-4-2;;;;/h2-5H,7H2;5H,3-4H2,1-2H3;2*1H2;;/q;;;;;+2/p-2

InChI Key

XDBMXNFFFFCBHW-UHFFFAOYSA-L

SMILES

CCNCC.C1=CC(=CC=C1N)[Sb](=O)(O)O

Solubility

Soluble in DMSO

Synonyms

Stibosamine;Stibosaminum; Bayer 693.

Canonical SMILES

CCNCC.C1=CC(=CC=C1N)[Sb](=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.